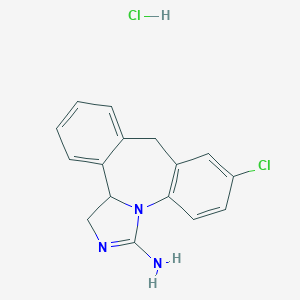

7-Chloro Epinastine Hydrochloride

描述

7-Chloro Epinastine Hydrochloride is an analog of Epinastine . Epinastine is an H1 receptor antagonist used to prevent itching in allergic conjunctivitis . It is used to treat eye irritation due to allergies .

Synthesis Analysis

The synthesis of Epinastine and its analogs involves the asymmetric reduction of the prochiral imine by asymmetric hydrogen transfer reaction (ATH) .Molecular Structure Analysis

The molecular formula of 7-Chloro Epinastine Hydrochloride is C16H14ClN3.ClH . The molecular weight is 320.216 .Chemical Reactions Analysis

Epinastine hydrochloride tablets of 20 mg were orally administered to humans, and the subsequently collected plasma samples were analyzed by two newly developed assays (HPLC-UV and UPLC-MS/MS), which are most commonly used for quantification in biological samples .科研应用

Antihistamine and Anti-Inflammatory Activity

Epinastine hydrochloride demonstrates significant antihistamine properties with mast cell-stabilizing and anti-inflammatory activities. It is effective in treating allergic conjunctivitis, as shown by its ability to reduce multiple signs and symptoms, including ocular itching, conjunctival hyperemia, eyelid swelling, and chemosis (Abelson et al., 2004).

Effects on Sensory Neurons

Epinastine hydrochloride impacts sensory neurons. A study demonstrated its inhibitory effects on sensory neuronal growth, which may explain its clinical anti-pruritic activity. This inhibition was observed in a dose-dependent manner without neurotoxic effects (Toyoda et al., 2005).

Ophthalmic Applications

In ophthalmology, epinastine hydrochloride has been extensively studied for its efficacy in treating seasonal allergic conjunctivitis (SAC). It was shown to be more effective than vehicle control for ocular itching and similar in efficacy to other antihistamines for control of ocular itching and hyperemia (Whitcup et al., 2004).

Drug Delivery via Contact Lenses

Research explored epinastine hydrochloride-releasing contact lenses as an innovative drug delivery method for allergic conjunctivitis. This approach showed promising in vitro and in vivo performance, with potential for prolonged drug release and greater efficacy compared to traditional eye drops (Minami et al., 2019).

Interaction with Human Serum Albumin

The interaction of epinastine with human serum albumin (HSA) was studied, revealing significant binding and induced conformational changes in HSA. This interaction could have implications for the drug's pharmacokinetics and pharmacodynamics (Ariga et al., 2017).

Pharmacokinetics and Bioequivalence

Studies on pharmacokinetics and bioequivalence in human subjects have been conducted, providing insights into the drug's absorption, metabolism, and overall systemic availability. This research is crucial for understanding the drug's efficacy and safety profile in clinical settings (Shi et al., 2007).

Analytical Methods for Epinastine Determination

Research has been conducted to develop and validate analytical methods for determining epinastine hydrochloride in various forms, including plasma and pharmaceutical dosage forms. Such methods are essential for quality control and ensuring the consistency of epinastine-based medications (Ghisleni et al., 2007).

Safety And Hazards

性质

IUPAC Name |

16-chloro-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3.ClH/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15;/h1-6,8,15H,7,9H2,(H2,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQNTLALARIPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608615 | |

| Record name | 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro Epinastine Hydrochloride | |

CAS RN |

80012-45-9 | |

| Record name | 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 7-chloro-9,13b-dihydro-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

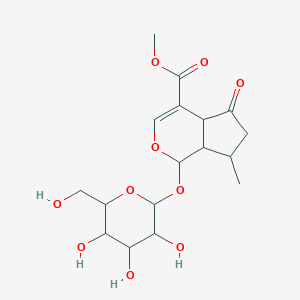

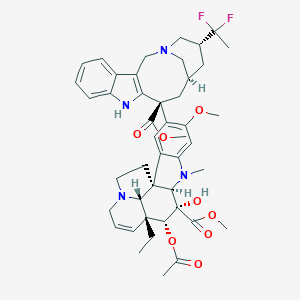

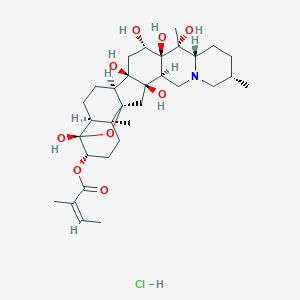

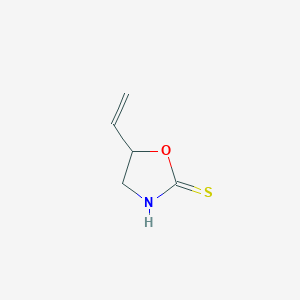

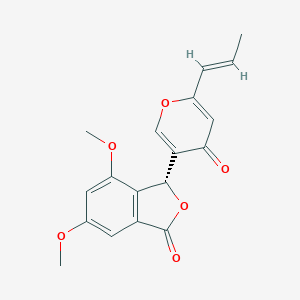

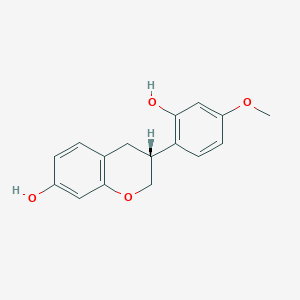

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(1S,13Z,17S,19R)-6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B192652.png)